5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide
Brand Name: Vulcanchem
CAS No.: 121695-04-3
VCID: VC20852872
InChI: InChI=1S/C13H23N7O2/c1-8(2)6-10(16-13(22)9-4-3-5-15-9)12-17-18-19-20(12)7-11(14)21/h8-10,15H,3-7H2,1-2H3,(H2,14,21)(H,16,22)
SMILES: CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2
Molecular Formula: C13H23N7O2
Molecular Weight: 309.37 g/mol

5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide

CAS No.: 121695-04-3

Cat. No.: VC20852872

Molecular Formula: C13H23N7O2

Molecular Weight: 309.37 g/mol

* For research use only. Not for human or veterinary use.

5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide - 121695-04-3

Specification

CAS No. 121695-04-3
Molecular Formula C13H23N7O2
Molecular Weight 309.37 g/mol
IUPAC Name N-[1-[1-(2-amino-2-oxoethyl)tetrazol-5-yl]-3-methylbutyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C13H23N7O2/c1-8(2)6-10(16-13(22)9-4-3-5-15-9)12-17-18-19-20(12)7-11(14)21/h8-10,15H,3-7H2,1-2H3,(H2,14,21)(H,16,22)
Standard InChI Key LKMZFDHQJPAGLQ-UHFFFAOYSA-N
SMILES CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2
Canonical SMILES CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator